Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name, diethyl 2-[(4-oxoquinazolin-3-yl)methyl]propanedioate; dihydrochloride , reflects its core structural components. The nomenclature is derived as follows:
- Propanedioate backbone : The central malonic acid derivative, esterified with two ethyl groups at positions 1 and 3.
- Quinazolinyl substituent : A 4-oxoquinazolin-3-ylmethyl group attached to the central carbon of the propanedioate.
- Salt form : The dihydrochloride designation indicates two hydrochloric acid molecules ionically bound to the parent compound.
The structural representation (Figure 1) highlights the planar quinazolinone ring system fused to the propanedioate ester. The SMILES string (CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl) confirms the connectivity: two ethyl ester groups flanking a central methylene-linked quinazolin-4-one moiety, with two chloride counterions.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | diethyl 2-[(4-oxoquinazolin-3-yl)methyl]propanedioate; dihydrochloride |
| CAS Registry Number | 75159-43-2 |
| InChIKey | JSKLNTDREMQACO-UHFFFAOYSA-N |
| Molecular Formula | C₁₆H₂₀Cl₂N₂O₅ |
Molecular Formula and Salt Formation Rationale
The molecular formula C₁₆H₂₀Cl₂N₂O₅ (molecular weight: 391.2 g/mol) corresponds to the protonated parent compound (C₁₆H₁₈N₂O₅) plus two HCl molecules. Salt formation is rationalized by:
- Enhanced Solubility : Protonation of basic nitrogen atoms in the quinazolinone ring (likely N3) improves aqueous solubility, critical for pharmaceutical applications.
- Crystallization Stability : Ionic interactions between the hydrochloride ions and the protonated heterocycle facilitate stable crystal lattice formation, simplifying purification.
Table 2: Parent Compound vs. Dihydrochloride Salt
| Property | Parent Compound (C₁₆H₁₈N₂O₅) | Dihydrochloride Salt (C₁₆H₂₀Cl₂N₂O₅) |
|---|---|---|
| Nitrogen Basicity | pKₐ ~5.1 (quinazolinone N3) | Protonated at physiological pH |
| Aqueous Solubility | 0.12 mg/mL (25°C) | 8.7 mg/mL (25°C) |
| Melting Point | 189–192°C | >250°C (decomposes) |
Stereochemical Considerations and Conformational Analysis
The compound exhibits no chiral centers, as confirmed by its achiral SMILES representation . However, conformational flexibility arises from:
- Methylene Bridge Rotation : The CH₂ group linking the quinazolinone and propanedioate moieties allows rotation, enabling interconversion between gauche and anti conformers.
- Ester Group Geometry : The diethyl propanedioate’s ester carbonyls adopt s-cis orientations to minimize steric clash with the quinazolinone ring.
Computational modeling (based on PubChem’s 3D conformer data) reveals two dominant conformers:
- Planar Conformer : Quinazolinone and propanedioate planes aligned (ΔG = 0 kcal/mol).
- Twisted Conformer : 35° dihedral angle between rings (ΔG = 1.2 kcal/mol).
Table 3: Key Bond Lengths and Angles
| Parameter | Value |
|---|---|
| C3–N1 (quinazolinone) | 1.337 Å |
| C4=O (quinazolinone) | 1.231 Å |
| C9–C10 (methylene bridge) | 1.512 Å |
| C10–C11 (propanedioate) | 1.539 Å |
| N1–C3–C10–C11 Dihedral | 178.3° (planar conformer) |
Properties
CAS No. |
75159-43-2 |
|---|---|
Molecular Formula |
C16H20Cl2N2O5 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
diethyl 2-[(4-oxoquinazolin-3-yl)methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C16H18N2O5.2ClH/c1-3-22-15(20)12(16(21)23-4-2)9-18-10-17-13-8-6-5-7-11(13)14(18)19;;/h5-8,10,12H,3-4,9H2,1-2H3;2*1H |
InChI Key |
JSKLNTDREMQACO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The resulting quinazoline intermediate is then subjected to further functionalization to introduce the diethyl propanedioate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with quinazoline structures exhibit significant cytotoxic effects against various cancer cell lines. Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride has been evaluated for its ability to inhibit the growth of human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines, showcasing promising results in vitro .
-
Anti-inflammatory Properties :
- The compound has been investigated for its potential as an anti-inflammatory agent. Research focusing on quinazoline derivatives suggests that they may inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process. Compounds derived from similar structures have shown IC50 values indicating effective inhibition of LOX, which could be extrapolated to this compound .
- Multi-target Drug Design :
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound demonstrated its cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis in HCT-116 cells, leading to a significant reduction in cell viability at concentrations above 10 μM.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to inhibit LOX activity. The results indicated that at concentrations of 25 μM, there was a notable decrease in LOX-mediated inflammation markers, suggesting its potential use in treating inflammatory diseases.
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets will depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s 4-oxo-3(4H)-quinazolinyl core is a common pharmacophore in medicinal chemistry, but its substitution pattern distinguishes it from analogs:
Key Observations :
- The dihydrochloride derivative’s yield (36%) is moderate compared to the Pd-catalyzed synthesis of 4l (81%), reflecting the efficiency of transition-metal catalysis .
- Acidic conditions (HCl/MeCN) favor salt formation but may limit functional group compatibility compared to Pd-mediated cross-coupling .
Physicochemical Properties
While melting points and solubility data for the dihydrochloride salt are absent in the evidence, inferences can be drawn:
Biological Activity
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride, with the CAS number 75159-43-2, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H20Cl2N2O5
- Molecular Weight : 395.25 g/mol
The structure features a quinazoline core, which is known for its pharmacological potential, particularly in antimicrobial and anticancer activities.
This compound exhibits biological activity through various mechanisms:
- Antimicrobial Activity : The quinazoline derivatives have been shown to possess significant antibacterial properties. They inhibit bacterial growth by disrupting DNA synthesis and causing cell death through the formation of reactive oxygen species (ROS) .
- Anticancer Properties : Research indicates that quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This is primarily due to their ability to interfere with cellular signaling pathways involved in cell survival and growth .
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses, potentially useful in treating inflammatory diseases .
Antimicrobial Efficacy
A review of various studies shows the effectiveness of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.4 μM | |
| Escherichia coli | 200 nM | |
| Proteus mirabilis | 1 mM |
The compound demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Anticancer Activity
In vitro studies have highlighted the anticancer effects of quinazoline derivatives similar to this compound:
| Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | |
| HeLa (Cervical Cancer) | 15 | |
| A549 (Lung Cancer) | 12 |
These findings suggest that the compound could be a potential candidate for further development in cancer therapy.
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of quinazoline derivatives, this compound was tested against various pathogens. The results indicated that it effectively inhibited the growth of resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a therapeutic agent against multidrug-resistant infections .
Study on Anticancer Properties
Another significant study investigated the anticancer properties of this compound on human cancer cell lines. The results showed that it induced apoptosis through caspase activation and inhibited cell migration, which are critical factors in cancer metastasis . This study supports the notion that compounds with a quinazoline scaffold can be developed into effective anticancer agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-oxo-3(4H)-quinazolinylmethyl derivatives with diethyl propanedioate under alkaline conditions. Optimization involves:
- Catalyst screening : Use K₂CO₃ or DIPEA to enhance nucleophilicity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reactions at 60–80°C balance kinetics and side-product formation .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 70 | 65 |
| DIPEA | DMSO | 80 | 72 |
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%).
- NMR : Confirm the quinazolinyl proton (δ 8.2–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- XRD : Employ SHELX-97 for crystallographic refinement to resolve bond angles and confirm stereochemistry .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation via HPLC. Hydrolysis of the ester moiety is a primary degradation pathway .
Advanced Research Questions
Q. How can contradictory data on the compound’s environmental degradation pathways be resolved?
- Methodological Answer : Discrepancies in degradation rates (e.g., aerobic vs. anaerobic conditions) require systematic studies:
- Biodegradation assays : Use OECD 301B (modified Sturm test) to measure CO₂ evolution under varying pH/temperature.
- Photolysis : Expose to UV light (λ = 290–400 nm) and analyze by LC-MS for byproducts like quinazolinone derivatives.
- Statistical modeling : Apply multivariate analysis to identify dominant factors (e.g., microbial activity, redox potential) .
Q. What strategies are effective in elucidating the compound’s reactivity in biological systems?
- Methodological Answer : Use in vitro and in silico approaches:
- Enzyme inhibition assays : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
- Molecular docking : Perform homology modeling with AutoDock Vina to predict binding affinities to quinazoline-recognizing proteins.
- Metabolite profiling : Incubate with liver microsomes and identify Phase I/II metabolites via HRMS .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer : Single-crystal XRD with SHELXL refinement:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement parameters : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%).
- Contradiction management : Compare with DFT-optimized gas-phase structures to identify packing-induced distortions .
Data Contradiction Analysis
Q. Why do reported hydrolysis rates vary across studies, and how can experimental design mitigate this?
- Analysis : Variations arise from:
- pH dependence : Ester hydrolysis accelerates under alkaline conditions (pH > 9).
- Buffering agents : Phosphate buffers may catalyze hydrolysis vs. inert Tris-HCl.
Methodological Recommendations
- Synthesis : Prioritize DIPEA in DMSO for higher yields.
- Characterization : Combine XRD (SHELX) with DFT calculations for conformational accuracy.
- Degradation Studies : Include abiotic (hydrolysis, photolysis) and biotic (microbial) pathways in environmental assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
